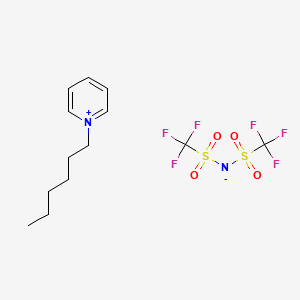

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.C2F6NO4S2/c1-2-3-4-6-9-12-10-7-5-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGMPUIAPYZEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460983-97-5 | |

| Record name | 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4V745HJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of hexylpyridine with bis(trifluoromethylsulfonyl)imide (TFSI) under an inert atmosphere . The reaction conditions generally include maintaining a controlled temperature and using an inert gas to prevent unwanted side reactions . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Role in Diels-Alder Reactions

[hpy][NTf₂] serves as both a reaction medium and catalyst in Diels-Alder cycloadditions between cyclopentadiene and dienophiles (e.g., dimethyl maleate, methyl vinyl ketone, ethyl acrylate). Key findings include:

Reaction Conditions and Kinetics

-

Temperature range : 20–45°C.

-

Rate constants (k) :

Methyl vinyl ketone exhibited the highest reactivity due to its electron-withdrawing group, which weakens the dienophile’s double bond and accelerates the reaction .

Catalytic Systems with Lewis Acids

The combination of [hpy][NTf₂] with Lewis acids significantly improves reaction efficiency and stereoselectivity:

Catalyst Performance

| Catalyst | Endo:Exo Ratio (Initial) | Endo:Exo Ratio (Catalyzed) | TOF (h⁻¹) |

|---|---|---|---|

| None | 85:15 | — | 0.67 |

| YCl₃ | 85:15 | 92:8 | 1.24 |

| ZnCl₂ | 85:15 | 94:6 | 1.45 |

| Yb(OTf)₃ | 85:15 | 90:10 | 0.89 |

| TOF = Turnover Frequency; Source: |

ZnCl₂ emerged as the most effective catalyst, achieving a 94:6 endo:exo ratio within 30 minutes. Triflates (e.g., Yb(OTf)₃) increased selectivity but reduced yields in some cases .

Mechanistic Insights

The ionic liquid stabilizes transition states through electrostatic interactions, while Lewis acids polarize the dienophile to enhance electrophilicity. This dual effect reduces activation energy and accelerates cycloaddition .

Recycling of Catalytic Systems

[hpy][NTf₂]-YCl₃ systems were recycled for multiple Diels-Alder cycles:

| Cycle | TOF (h⁻¹) | Reaction Time for 90% Yield |

|---|---|---|

| 1 | 1.24 | 65 min |

| 2 | 1.10 | 75 min |

| 3 | 0.95 | 85 min |

| Source: |

Catalyst deactivation occurred due to oligomerization of residual products, but the ionic liquid remained structurally intact after distillation .

Comparative Reactivity of Dienophiles

Dienophile reactivity followed the order:

Methyl vinyl ketone > Dimethyl maleate > Ethyl acrylate

This trend correlates with electron-withdrawing capacity and steric accessibility .

Scientific Research Applications

Electrochemical Applications

HPyr-TFSI is recognized for its wide electrochemical stability window, making it an ideal electrolyte in energy storage devices such as batteries and supercapacitors.

- Ionic Conductivity : The ionic conductivity of HPyr-TFSI is significantly high, which enhances the performance of electrochemical devices. Studies have shown that ionic liquids like HPyr-TFSI can improve the efficiency of lithium-ion batteries by providing better ion transport mechanisms compared to conventional electrolytes .

- Electrochemical Sensors : Due to its chemical stability and conductivity, HPyr-TFSI is also employed in the development of electrochemical sensors, facilitating the detection of various analytes with high sensitivity and selectivity .

Green Chemistry

HPyr-TFSI plays a crucial role in promoting environmentally friendly chemical processes.

- Catalyst and Solvent : It serves as both a solvent and a catalyst in numerous organic reactions, including the Diels-Alder reaction. Its low viscosity allows for enhanced contact between reagents, leading to improved reaction rates and yields .

- Sustainable Processes : The use of HPyr-TFSI in chemical synthesis aligns with green chemistry principles by minimizing waste and reducing the need for hazardous solvents. For instance, it has been utilized in the extraction and separation processes due to its unique solvation properties .

Polymer Science

In polymer applications, HPyr-TFSI has demonstrated significant benefits.

- Thermal Stability : Its high thermal stability makes it suitable for applications in heat transfer fluids and as an additive in polymers to enhance thermal properties .

- Vulcanization Coagents : Research indicates that HPyr-TFSI can act as a coagent in the vulcanization of rubber compounds, improving cure characteristics and mechanical properties of elastomers .

Pharmaceutical Applications

The pharmaceutical industry has also found utility for HPyr-TFSI.

- Drug Delivery Systems : Its solubility characteristics allow for the formulation of drug delivery systems that can improve bioavailability and therapeutic efficacy .

- Formulation Processes : HPyr-TFSI is used in various formulation processes due to its ability to dissolve a wide range of compounds without compromising their stability or effectiveness .

Diels-Alder Reaction Studies

A comparative study on the Diels-Alder reactions using HPyr-TFSI demonstrated its effectiveness as a reaction medium. The study highlighted:

- Reaction Rate Constants : The presence of Lewis acids alongside HPyr-TFSI significantly enhanced reaction rates and yields when reacting cyclopentadiene with various dienophiles .

- Recycling Catalytic Systems : The ability to recycle catalytic systems without significant loss of activity was observed, underscoring the sustainability aspect of using ionic liquids like HPyr-TFSI in chemical processes .

Polymer Vulcanization

In polymer science, experiments showed that incorporating HPyr-TFSI into rubber formulations resulted in:

Mechanism of Action

The mechanism by which N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide exerts its effects involves its ionic nature, which allows it to stabilize charged intermediates and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with other ionic species and participation in redox and substitution reactions .

Comparison with Similar Compounds

Cation Structural Influence

Imidazolium-Based ILs

- 1-Ethyl-3-methylimidazolium TFSI ([EMIM][TFSI]) :

- The imidazolium cation enables stronger cation-anion interactions via hydrogen bonding at the C2-H position, leading to lower viscosities (~34 mPa·s at 25°C) compared to pyridinium analogs .

- Methyl substitution at the C2 position (e.g., 1-ethyl-2,3-dimethylimidazolium TFSI) reduces hydrogen bonding acidity, increasing viscosity but improving thermal stability .

Pyrrolidinium and Piperidinium-Based ILs

- N-Methyl-N-propylpyrrolidinium TFSI ([PYR₁₃][TFSI]): Cyclic aliphatic cations exhibit higher thermal stability (decomposition >350°C) and lower viscosities (~70 mPa·s at 25°C) due to rigid, symmetric structures . Applications: Preferred in lithium-ion batteries for their wide electrochemical window (>5.5 V) and non-flammability .

- N-Methyl-N-propylpiperidinium TFSI ([PP₁₃][TFSI]) :

Pyridinium-Based ILs

- N-Hexylpyridinium TFSI :

Physicochemical Properties

Table 1: Key Properties of TFSI-Based ILs

| Compound | Cation Type | Melting Point (°C) | Viscosity (mPa·s, 25°C) | Density (g/cm³) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| N-Hexylpyridinium TFSI | Pyridinium | -10* | 120–150 | ~1.34 | >300 |

| [EMIM][TFSI] | Imidazolium | -15 | 34 | 1.52 | 350–400 |

| [PYR₁₃][TFSI] | Pyrrolidinium | 12 | 70 | 1.436 | >350 |

| [PP₁₃][TFSI] | Piperidinium | 3 | 90 | 1.35 | >340 |

| 1-Butyl-2,3-dimethylimidazolium TFSI | Imidazolium (C2-substituted) | -20 | 45 | 1.44 | 380 |

*Estimated based on analogous pyridinium ILs .

Key Findings :

- Viscosity : Pyridinium ILs generally have higher viscosities than imidazolium or aliphatic cations due to weaker hydrogen bonding and larger cation size .

- Thermal Stability : Pyrrolidinium and piperidinium ILs outperform pyridinium and imidazolium ILs, with decomposition temperatures exceeding 350°C .

- Hydrogen Bonding : Imidazolium ILs exhibit stronger cation-anion interactions, whereas methyl substitution or aliphatic cations reduce hydrogen bond acidity .

Toxicity and Environmental Impact

Biological Activity

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as [HPy][NTf2], is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis and toxicology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its ionic liquid nature, which is attributed to the presence of a pyridinium cation and a bis(trifluoromethylsulfonyl)imide anion. The structure can be represented as follows:

This compound exhibits low viscosity and high thermal stability, making it suitable for various chemical reactions, particularly in catalytic processes.

1. Toxicological Assessments

Recent studies have highlighted the toxicological effects of [HPy][NTf2] on model organisms such as Caenorhabditis elegans (C. elegans). The research indicates that exposure to this ionic liquid can lead to significant lethality in these organisms, with a concentration-response relationship observed. The median lethal concentrations (LC50) were quantitatively assessed, revealing a strong toxicity sensitivity associated with [HPy][NTf2] when combined with other flavor chemicals.

| Chemical | Median LC50 (µM) | iSPAN Value |

|---|---|---|

| Benzyl Alcohol | 1.613 ± 0.171 | >3.000 |

| Phenethyl Alcohol | 1.743 ± 0.046 | >3.000 |

| Cinnamaldehyde | 3.130 ± 0.032 | >3.000 |

The iSPAN values suggest a very strong toxicity sensitivity of the tested chemicals when mixed with [HPy][NTf2], indicating potential ecological risks associated with its use in various applications .

2. Catalytic Activity and Environmental Impact

The compound has also been investigated for its role as a catalyst in organic reactions, such as the Diels-Alder reaction. Studies show that [HPy][NTf2] can effectively facilitate cycloaddition reactions between cyclopentadiene and various dienophiles, enhancing reaction rates and yields compared to traditional solvents . The catalytic system's efficiency was evaluated through the turnover frequency (TOF) values, which demonstrated a decrease with successive cycles due to catalyst deactivation.

| Dienophile | Reaction Rate Constant (k) | Activation Energy (kJ/mol) |

|---|---|---|

| Dimethyl Maleate | High | 75 |

| Methyl-Vinyl Ketone | Highest | 72 |

| Ethyl Acrylate | Moderate | 78 |

These findings illustrate the dual role of [HPy][NTf2] in both catalysis and its potential environmental impact due to its toxicity .

1. Application in Fine Chemical Synthesis

In fine chemical synthesis, [HPy][NTf2] has been utilized as a solvent and catalyst for various reactions, including Fischer esterification and Morita-Baylis-Hillman reactions. Its ability to dissolve reactants efficiently while providing a stable medium for reactions has made it a valuable resource in synthetic chemistry .

2. Ecotoxicological Risk Assessment

A comprehensive risk assessment study involving mixtures of [HPy][NTf2] with heavy metals and antibiotics indicated significant interactions affecting aquatic organisms like Chlorella pyrenoidosa. The study employed novel methodologies for evaluating toxicity interactions within these mixtures, emphasizing the need for careful consideration of ionic liquids in environmental contexts .

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide to achieve high purity for electrochemical studies?

Methodological Answer: Synthesis typically involves metathesis reactions between N-hexylpyridinium bromide and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). Key steps include:

- Anion Exchange : Stirring equimolar amounts of the bromide salt and LiTFSI in aqueous or polar aprotic solvents (e.g., acetonitrile) for 24–48 hours .

- Purification : Washing the ionic liquid (IL) with deionized water to remove residual LiBr, followed by solvent evaporation under vacuum. Purity (>99%) is confirmed via ¹H-NMR and elemental analysis .

- Drying : Final drying under high vacuum (≤10⁻³ mbar) at 60–80°C for 24 hours to reduce water content (<50 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : To verify cation-anion pairing and detect impurities (e.g., residual solvents or unreacted precursors). For example, the hexyl chain protons in the pyridinium cation resonate at δ 0.8–1.8 ppm .

- FTIR : Peaks at 1350 cm⁻¹ (S=O stretching) and 1130–1190 cm⁻¹ (CF₃ symmetric/asymmetric stretching) confirm TFSI⁻ anion integrity .

- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [C₁₁H₁₆N]⁺ for the cation) and ensures absence of degradation products .

- HPLC : Quantifies purity by separating residual salts or solvents using reversed-phase columns with UV detection .

Q. How do the physicochemical properties (e.g., viscosity, conductivity) of this compound compare to other alkylpyridinium-based ionic liquids under varying temperatures?

Methodological Answer:

- Viscosity : Measure using a rotational viscometer (e.g., 25–100°C range). For example, 1-butylpyridinium TFSI has η ≈ 120 cP at 25°C, while longer alkyl chains (e.g., hexyl) increase viscosity due to stronger van der Waals interactions .

- Conductivity : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz). Conductivity decreases with alkyl chain elongation (e.g., 1-hexyl-3-methylimidazolium TFSI: σ ≈ 3.5 mS/cm at 25°C vs. shorter-chain analogs) .

- Temperature Dependence : Fit data to Vogel-Fulcher-Tammann (VFT) equations to model transport properties .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound as an electrolyte in high-voltage supercapacitors?

Methodological Answer:

- Electrochemical Stability : Perform cyclic voltammetry (CV) in a three-electrode cell (Pt or carbon electrodes) to determine anodic/cathodic limits. For example, imidazolium-based TFSI ILs exhibit stability up to 4.5 V vs. Li/Li⁺ .

- Ion Mobility : Use pulsed-field gradient NMR to measure diffusion coefficients of cations/anions. Correlate with conductivity data to assess ion dissociation efficiency .

- Electrode Compatibility : Test cycling stability with activated carbon or graphene electrodes. ILs with low viscosity (e.g., propylene carbonate mixtures) enhance pore wettability .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Methodological Answer:

- Systematic Solubility Studies : Use dynamic light scattering (DLS) or gravimetric methods to measure solubility limits in solvents like acetonitrile or propylene carbonate at controlled temperatures (e.g., 20–80°C) .

- Thermodynamic Modeling : Apply the CPA (Cubic-Plus-Association) equation of state to correlate experimental solubility data with molecular interactions (e.g., hydrogen bonding vs. van der Waals forces) .

- Spectroscopic Analysis : FTIR or Raman spectroscopy identifies solvent-IL interactions (e.g., shifts in S=O peaks due to solvation) .

Q. What methodologies are recommended for investigating the phase behavior of this compound in binary mixtures with aromatic hydrocarbons?

Methodological Answer:

- Phase Equilibria Measurements : Use a cloud-point method or visual polythermal analysis to determine miscibility gaps in mixtures with toluene or benzene. For example, 1-hexyl-1-methylpyrrolidinium TFSI shows partial miscibility with toluene below 293 K .

- Density/Refractive Index Analysis : Measure using a vibrating-tube densitometer and Abbe refractometer. Excess molar volumes (Vᴱ) reveal non-ideal mixing behavior .

- NRTL Modeling : Fit activity coefficients to the Non-Random Two-Liquid model to predict liquid-liquid equilibria .

Q. How can researchers analyze the solvation dynamics of this compound in mixed solvent systems (e.g., PC/IL solutions) to optimize electrolyte performance?

Methodological Answer:

- Conductivity-Viscosity Tradeoff : Characterize using Walden plots (Λ vs. η⁻¹). PC/IL mixtures often show higher conductivity due to reduced viscosity (e.g., [BMIM][TFSI] + PC achieves σ > 10 mS/cm) .

- Molecular Dynamics (MD) Simulations : Simulate ion-pair dissociation and solvent coordination using force fields like OPLS-AA. Compare with experimental Raman spectra for validation .

- DSC/TGA : Assess thermal stability and phase transitions (e.g., glass transition temperatures) in solvent-IL blends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.